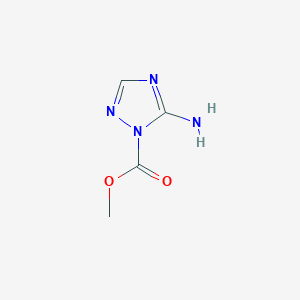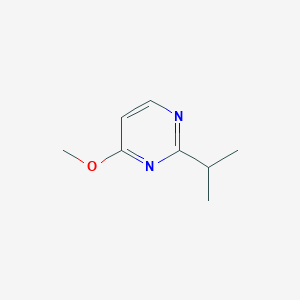![molecular formula C5H4N4O B11767916 Isoxazolo[5,4-D]pyrimidin-4-amine CAS No. 632291-82-8](/img/structure/B11767916.png)
Isoxazolo[5,4-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[5,4-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazole and pyrimidine rings, which contribute to its diverse chemical properties and biological activities. It has been studied extensively for its potential as a therapeutic agent, particularly in the context of immunomodulation and cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5,4-D]pyrimidin-4-amine typically involves the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides with triethyl orthoformate . This reaction proceeds under mild conditions and yields the desired heterocyclic scaffold. Another common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound can be achieved through high-throughput combinatorial chemistry techniques. These methods allow for the efficient production of variously substituted derivatives, which can be tailored for specific applications .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo[5,4-D]pyrimidin-4-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Isoxazolo[5,4-D]pyrimidin-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Isoxazolo[5,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . By inhibiting IDO1, this compound can modulate immune responses and has potential therapeutic effects in cancer and other diseases .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[5,4-D]pyrimidin-4-amine can be compared with other similar compounds, such as:
Isoxazolo[5,4-D]pyrimidin-4(5H)-one: Another derivative with a similar scaffold but different functional groups.
Quinazoline derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Its selectivity for IDO1 and potential as an immunomodulatory agent make it a promising candidate for further research and development .
Propiedades
Número CAS |
632291-82-8 |
|---|---|
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8) |
Clave InChI |
QBGGOTBDMLWWTO-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC2=NC=NC(=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
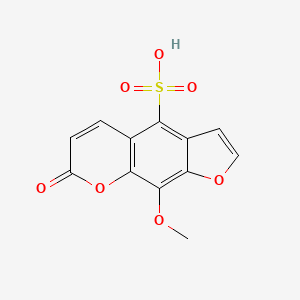
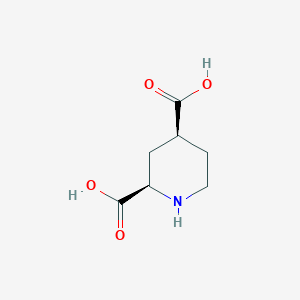
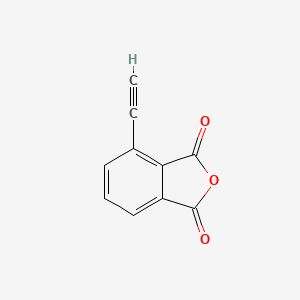
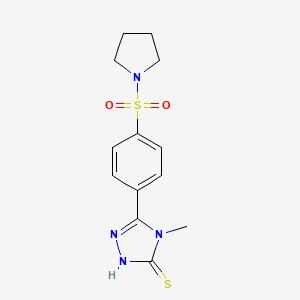
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)

